molecular formula C14H12BrN B1622895 6-bromo-1,4-dimethyl-9H-carbazole CAS No. 69902-42-7

6-bromo-1,4-dimethyl-9H-carbazole

Cat. No.: B1622895
CAS No.: 69902-42-7
M. Wt: 274.15 g/mol
InChI Key: MWEGTFNWJSDBSW-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The bromine atom at the 6-position and the methyl groups at the 1 and 4 positions of the carbazole ring system impart unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .

Cellular Effects

The effects of this compound on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole typically involves the bromination of 1,4-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,4-dimethyl-9H-carbazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

IUPAC Name

6-bromo-1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEGTFNWJSDBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403981
Record name 6-bromo-1,4-dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69902-42-7
Record name 6-bromo-1,4-dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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